molecular formula C12H13BrN2O B1335057 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole CAS No. 313536-71-9

3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole

Cat. No. B1335057
M. Wt: 281.15 g/mol
InChI Key: FIZMKFPRRLZZCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, “3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, was synthesized by a reaction involving isoxazoline . Another related compound, “3-(4-bromophenyl)-1,5-diphenylformazan”, was synthesized and its crystal structure was reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “4-Bromophenylacetic acid” reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “3-(4-Bromophenyl)propionic acid” has a molecular weight of 229.071 Da and a density of 1.5±0.1 g/cm³ .

Scientific Research Applications

Synthesis and Characterization

  • 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole and related compounds are synthesized for their potential biological activities. Studies involve characterization using spectroscopic methods such as NMR and IR, and computational methods like DFT for studying molecular structure and interactions (Ustabaş et al., 2020).

Biological Activities and Applications

  • Antimicrobial Activity : Compounds similar to 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole exhibit antimicrobial properties. Studies show effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents (Kaneria et al., 2016).
  • Antitumor Activity : Certain derivatives show significant antitumor activity. This suggests their potential use in cancer research and therapy (Maftei et al., 2013).

Chemical Properties and Reactions

  • The compounds are studied for their spectral properties, including UV absorption and photoluminescence, which are important for understanding their chemical behavior and potential applications in materials science (Liu Yu et al., 2006).

Potential in Optoelectronics

  • Research on derivatives of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole includes exploring their use in optoelectronics. Studies focus on their optical nonlinearity, which is crucial for applications in optical limiting and photonic devices (Chandrakantha et al., 2011).

Apoptosis Induction and Anticancer Research

  • Some oxadiazole derivatives are identified as apoptosis inducers, contributing to anticancer research. These findings are pivotal in developing new anticancer therapies (Zhang et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, “3-(4-Bromophenyl)propionic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole”. Additionally, the identification of by-products might aid future efforts to further elucidate the mechanism of formation of similar compounds .

properties

IUPAC Name

3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZMKFPRRLZZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389221
Record name 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole

CAS RN

313536-71-9
Record name 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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